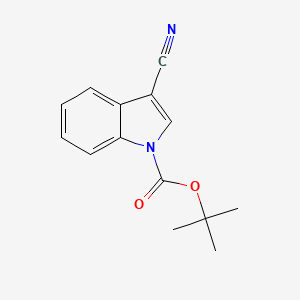

Tert-butyl 3-cyano-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

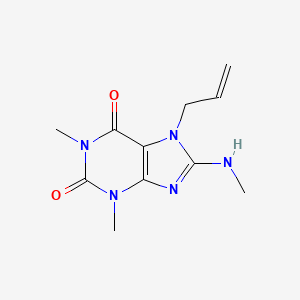

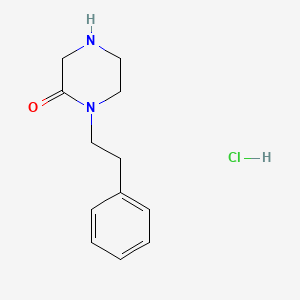

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a chemical compound with the CAS Number: 908244-43-9 . It has a molecular weight of 242.28 . The IUPAC name for this compound is tert-butyl 3-cyano-1H-indole-1-carboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-cyano-1H-indole-1-carboxylate is1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Anticancer Properties

Tert-butyl 3-cyano-1H-indole-1-carboxylate has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its precise mode of action and optimize its therapeutic potential .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against bacteria, fungi, and other pathogens. Its cyano group and indole scaffold contribute to its bioactivity. Researchers have explored its use in combating drug-resistant microbes and as a potential lead compound for novel antibiotics .

Anti-inflammatory Effects

Tert-butyl 3-cyano-1H-indole-1-carboxylate may modulate inflammatory pathways. Its anti-inflammatory potential has implications for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Investigations into its molecular targets and safety profile are ongoing .

Neuroprotective Properties

Indole derivatives, including Tert-butyl 3-cyano-1H-indole-1-carboxylate, have shown neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring their application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Photophysical Applications

The unique electronic properties of indole-based compounds make them interesting for optoelectronic applications. Tert-butyl 3-cyano-1H-indole-1-carboxylate could find use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. Its absorption and emission spectra are relevant for designing efficient materials .

Synthetic Building Block

Indole derivatives serve as versatile building blocks in organic synthesis. Tert-butyl 3-cyano-1H-indole-1-carboxylate can participate in various reactions, including cyclizations, cross-couplings, and functional group transformations. Chemists utilize it to construct complex molecules and explore new synthetic routes .

These applications highlight the multifaceted nature of Tert-butyl 3-cyano-1H-indole-1-carboxylate. Keep in mind that ongoing research may uncover additional uses and mechanisms. If you’d like more information on any specific aspect, feel free to ask .

Propriétés

IUPAC Name |

tert-butyl 3-cyanoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDPGPBPQNLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-cyano-1H-indole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2646873.png)

![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)

![2-Bromo-5-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2646876.png)

![N-(3-methoxyphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2646879.png)

![N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2646881.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)

![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646890.png)

![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)